4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one: is a mouthful, but its structure reveals intriguing features. Let’s break it down:
- The compound consists of a cyclohexadienone ring system.
- It contains a triazine moiety (a six-membered heterocyclic ring with three nitrogen atoms).
- The phenoxy group (C₆H₅O) is attached to the triazine ring.
Preparation Methods
Synthetic Routes::
Aromatic Nucleophilic Substitution (SNAr):
- Industrial-scale synthesis typically involves optimized versions of the above routes.
- Precise reaction conditions and catalysts are proprietary, but the core chemistry remains the same.
Chemical Reactions Analysis
Reactions::
Oxidation: The cyclohexadienone ring can undergo oxidation reactions.
Reduction: Reduction of the triazine ring or the carbonyl group is possible.
Substitution: The phenoxy group can be substituted via SNAr reactions.
Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in acidic or basic media.
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C).
Substitution: Strong nucleophiles (e.g., amines) in polar solvents.
- Oxidation: Hydroxylation or ketone formation.
- Reduction: Formation of the corresponding alcohol.
- Substitution: Various derivatives with modified phenoxy groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Explored for drug development (e.g., anti-inflammatory agents).
Industry: Employed in materials science (e.g., dyes, polymers).
Mechanism of Action
Targets: Interacts with specific enzymes or receptors.
Pathways: Modulates cellular processes (e.g., signal transduction).
Comparison with Similar Compounds
Unique Features: Its triazine-phenoxy combination sets it apart.
Similar Compounds: Consider related structures like
Properties
CAS No. |
137614-07-4 |
---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
4-methyl-2-[4-(4-methylphenoxy)-1,3,5-triazin-2-yl]phenol |
InChI |
InChI=1S/C17H15N3O2/c1-11-3-6-13(7-4-11)22-17-19-10-18-16(20-17)14-9-12(2)5-8-15(14)21/h3-10,21H,1-2H3 |
InChI Key |
QXRPMKBMJHWZLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=NC(=N2)C3=C(C=CC(=C3)C)O |
Origin of Product |
United States |
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